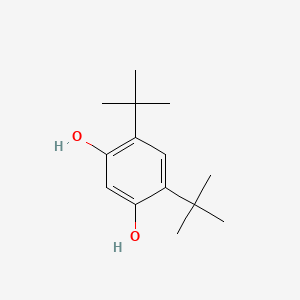

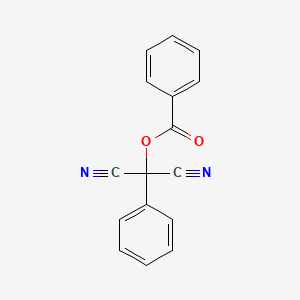

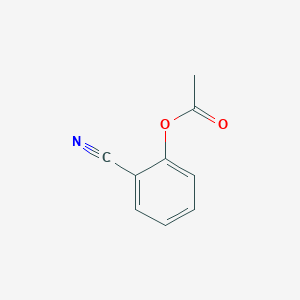

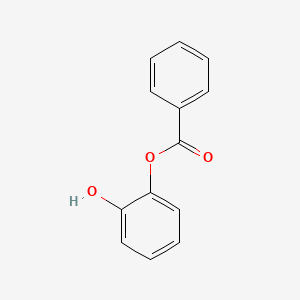

![molecular formula C12H10O3 B1329598 [1,1'-联苯]-3,3',5-三醇 CAS No. 20950-56-5](/img/structure/B1329598.png)

[1,1'-联苯]-3,3',5-三醇

描述

Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It’s an aromatic hydrocarbon with a molecular formula (C6H5)2 . It’s notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

Synthesis Analysis

Biphenyl can be formed from a coupling reaction between unreacted bromobenzene and Grignard reagent . The formation of the side product is favored by high concentrations of bromobenzene and increased reaction temperature .Molecular Structure Analysis

The biphenyl molecule consists of two connected phenyl rings . The structure can be viewed using various tools .Chemical Reactions Analysis

Biphenyl is slightly less reactive chemically than benzene . It’s used as a starting material for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It’s insoluble in water, but soluble in typical organic solvents .科学研究应用

结构和木质素生物合成

存在于 [1,1'-联苯]-3,3',5-三醇中的联苯结构在木质素的大分子结构中起着重要作用,木质素是植物细胞壁中发现的复杂有机聚合物。联苯键是软木木质素中第二丰富的键,有助于木质素结构的分支点。这一事实强调了 [1,1'-联苯]-3,3',5-三醇在理解和改造木质素结构和生物合成中的可能应用,这可能会影响造纸和木材工业 (Chang & Jiang, 2020)。

环境修复

[1,1'-联苯]-3,3',5-三醇与多氯联苯 (PCBs) 的结构相似性可能为环境修复策略提供见解。多氯联苯以其持久性和毒性而闻名,对环境和健康构成重大风险。专注于植物修复、微生物降解和化学试剂脱卤等修复方法的研究提供了丰富的知识,这些知识可能适用于具有类似结构的化合物,例如 [1,1'-联苯]-3,3',5-三醇。这意味着在生物修复和污染控制策略中可能的应用 (Jing, Fusi, & Kjellerup, 2018)。

生物降解研究

鉴于类似的化合物(如多氯联苯)在环境中的稳定性和持久性,对这些化合物的生物降解的研究提供了有价值的见解。对多氯联苯生物降解的研究(多氯联苯可能与 [1,1'-联苯]-3,3',5-三醇具有结构相似性)突出了理解微生物相互作用和降解途径的重要性。这些知识对于制定策略以减轻此类稳定化合物对环境的影响至关重要 (Borja, Taleon, Auresenia, & Gallardo, 2005)。

分析化学和食品安全

[1,1'-联苯]-3,3',5-三醇与多氯联苯的结构类似性(多氯联苯存在于各种环境基质中)强调了其在分析化学中的潜在用途,特别是在食品中分析农药和多氯联苯。了解类似化合物的样品制备、萃取和纯化技术有助于开发检测和定量 [1,1'-联苯]-3,3',5-三醇的方法,确保食品安全和环境健康 (Beyer & Biziuk, 2008)。

安全和危害

未来方向

属性

IUPAC Name |

5-(3-hydroxyphenyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7,13-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJMMZAKZQPIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066666 | |

| Record name | [1,1'-Biphenyl]-3,3',5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-3,3',5-triol | |

CAS RN |

20950-56-5 | |

| Record name | [1,1′-Biphenyl]-3,3′,5-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20950-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-3,3',5-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020950565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-3,3',5-triol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-3,3',5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。